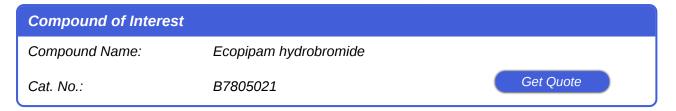


An In-depth Technical Guide to the Pharmacological Profile of Ecopipam Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecopipam hydrobromide (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors). This technical guide provides a comprehensive overview of the pharmacological profile of Ecopipam, detailing its mechanism of action, binding affinity, pharmacokinetics, and clinical trial data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric and movement disorders. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Ecopipam is a synthetic benzonaphthazepine derivative that has been investigated for the treatment of a variety of central nervous system (CNS) disorders, including Tourette syndrome, Lesch-Nyhan syndrome, and stuttering.[1] Unlike typical antipsychotics that primarily target the D2 dopamine receptor, Ecopipam's unique pharmacological profile as a selective D1/D5 receptor antagonist offers a novel therapeutic approach with a potentially improved side-effect profile, notably a lower risk of extrapyramidal symptoms and metabolic disturbances.[1][2]



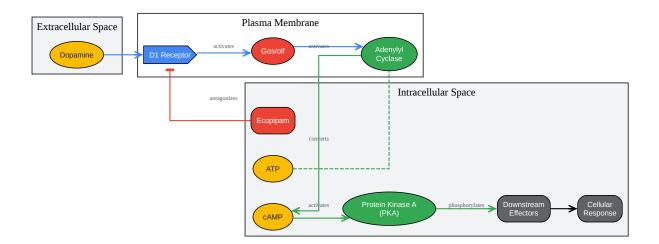
Mechanism of Action

Ecopipam functions as a potent and selective antagonist at the dopamine D1 and D5 receptors.[3] The D1-like family of dopamine receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that couple to $G\alpha s/olf$. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). By blocking these receptors, Ecopipam inhibits this signaling cascade.

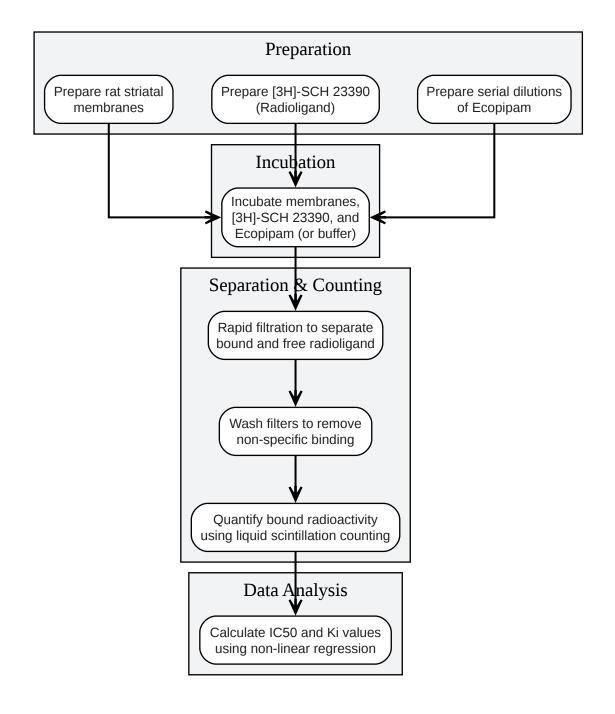
Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is inhibited by Ecopipam.

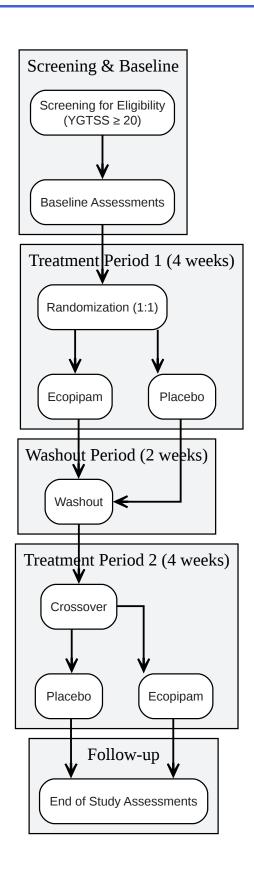












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